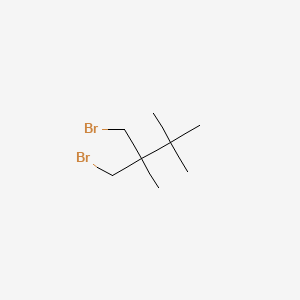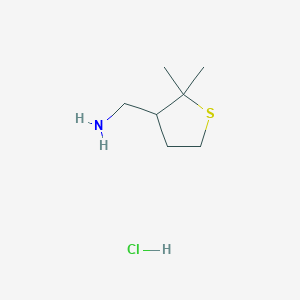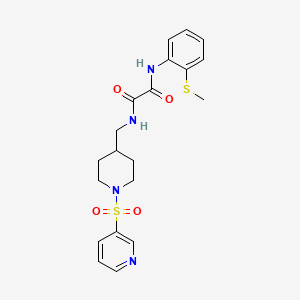
1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane, also known as α-Bromo-α,α-dimethyl-2-bromoacetone, is a halogenated organic compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is mainly used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Solvolysis Studies
Research on tertiary bromoalkanes, including 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane, has shown significant nucleophilic solvent participation in their solvolysis. This provides insights into the solvolysis mechanism of similar compounds (Liu, Hou, & Tsao, 2009).
Physical Properties and Crystal Structure
2-Bromo-2, 3, 3-trimethylbutane, closely related to this compound, has been studied for its physical properties and crystal structure. It forms a plastic crystal, providing valuable data on the crystallography of such compounds (Koide, Kato, & Oda, 1960).
Radical Cyclization in Organic Synthesis
The compound has been studied in the context of radical cyclization, crucial in organic synthesis. Such studies contribute to understanding the regioselectivity of cyclization in hex-5-enyl radicals (Beckwith & Lawrence, 1979).
Aziridine Synthesis
1-Arylmethyl-2-(bromomethyl)aziridines, related to this compound, have been synthesized and studied for their potential in creating novel organic structures. This has implications in developing new synthetic pathways and molecules (D’hooghe, Vervisch, & Kimpe, 2007).
Application in Dioxetane Synthesis
The compound is relevant in the synthesis of dioxetanes, indicating its utility in creating specific organic structures with potential applications in various chemical reactions (Kopecky, Filby, Mumford, Lockwood, & Ding, 1975).
Alkylation Studies
Studies have shown its relevance in alkylation reactions, which are fundamental in the production of various organic compounds. This has implications for industrial chemistry and material science (MatsudaIsamu, 1978).
Total Synthesis of Tacamonine
It plays a role in the total synthesis of Tacamonine, demonstrating its utility in the synthesis of complex organic molecules with potential pharmaceutical applications (Ihara et al., 1994).
Vibrational Analysis in Spectroscopy
The compound's role in vibrational analysis contributes to understanding molecular structures through spectroscopic methods, important in material science and chemical analysis (Crowder & Jalilian, 1978).
Propiedades
IUPAC Name |
1-bromo-2-(bromomethyl)-2,3,3-trimethylbutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Br2/c1-7(2,3)8(4,5-9)6-10/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSMVAGUEACFIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(CBr)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)
![7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2353921.png)
![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353923.png)

![methyl 2-[1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate](/img/structure/B2353926.png)


![4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2353930.png)
![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2353932.png)
![1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2353933.png)
![2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2353937.png)

![N-(3-fluoro-4-methylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2353940.png)
